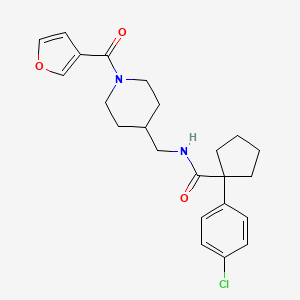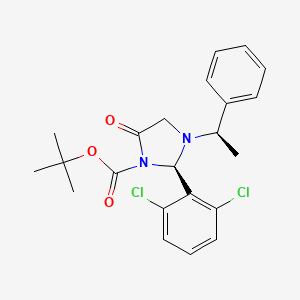
2-Cyclopentylidenepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylidenepropanoic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopentylidenepropanoic acid are not detailed in the sources I found. Typically, these properties would include melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
2-Cyclopentylidenepropanoic acid is involved in various chemical syntheses and structural studies. Notably, it's used in the solid-phase synthesis of peptidotriazoles, where it contributes to the formation of [1,2,3]-triazoles through a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This reaction is significant for introducing diversely 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002).
Zwitterionic Compound Synthesis
In another application, 2-Cyclopentylidenepropanoic acid is used in the synthesis of zwitterionic compounds. An unusual rearrangement following the cyclization of 2-anilino-2-ethoxy-3-oxothiobutanoic acid with aliphatic 1,3- as well as 1,4-diamine leads to the formation of zwitterionic derivatives of 2-hydroxypropanoic acid. With aromatic 1,2-diamines, this method can yield fused heterocyclic systems like pteridine, quinoxaline, and pyrido[2,3-b]pyrazine (Zaleska et al., 2002).
Plant Bioregulation
Cyclanilide, a bioregulator structurally related to 2-Cyclopentylidenepropanoic acid, exhibits growth-related effects on plants, notably apple trees. It primarily stimulates the formation of lateral shoots, enhancing the structural complexity and potentially the yield of the plants (Elfving & Visser, 2005).
Photocatalysis
Moreover, the compound finds use in photocatalysis. Quantum dots, serving as photocatalysts, utilize 2-Cyclopentylidenepropanoic acid derivatives for [2+2] photocycloadditions, a crucial step in synthesizing bioactive molecules with controlled diastereo- and regioselectivity (Jiang et al., 2019).
Copolymer Cyclization Research
Additionally, the compound is instrumental in researching copolymer cyclization, particularly during the thermal oxidative stabilization process of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) copolymers. This research is significant for optimizing heat treatment conditions for PAN copolymers used as carbon fibers, highlighting the material science application of 2-Cyclopentylidenepropanoic acid (He et al., 2020).
Propriétés
IUPAC Name |
2-cyclopentylidenepropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGOLONOBYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylidenepropanoic acid | |
CAS RN |
81303-03-9 |
Source


|
| Record name | 2-cyclopentylidenepropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

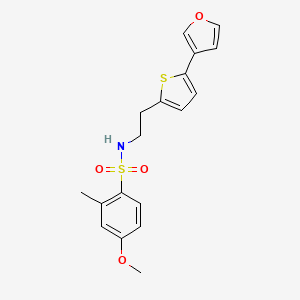
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)
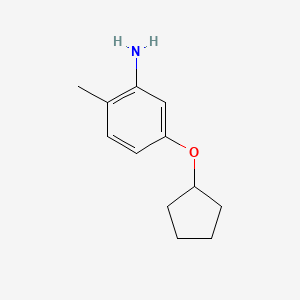
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)


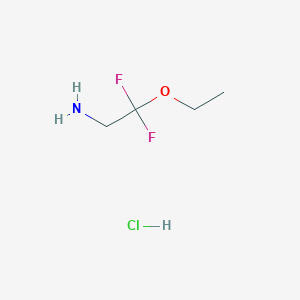
![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
